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Compound of Interest

Compound Name: (R)-Irsenontrine

Cat. No.: B10854518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of (R)-
Irsenontrine for in vivo experiments. (R)-Irsenontrine is a selective inhibitor of

phosphodiesterase 9 (PDE9), an enzyme that degrades cyclic guanosine monophosphate

(cGMP). By inhibiting PDE9, (R)-Irsenontrine elevates cGMP levels, which plays a crucial role

in neuronal function and synaptic plasticity. This compound is under investigation for its

potential therapeutic effects in neurodegenerative diseases, such as dementia with Lewy

bodies.

Mechanism of Action: The PDE9-cGMP Signaling
Pathway
(R)-Irsenontrine exerts its effects by modulating the cGMP signaling pathway. In neurons,

nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn synthesizes cGMP.

PDE9 specifically hydrolyzes cGMP, thus acting as a negative regulator of this pathway. By

inhibiting PDE9, (R)-Irsenontrine leads to an accumulation of cGMP, which can then activate

downstream effectors like protein kinase G (PKG) and cyclic nucleotide-gated ion channels.

This cascade of events is believed to enhance synaptic plasticity and improve cognitive

function.[1]
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Caption: PDE9-cGMP Signaling Pathway in Neurons.

Physicochemical Properties of (R)-Irsenontrine
A summary of the key physicochemical properties of (R)-Irsenontrine is provided below.
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Property Value

Molecular Formula C₂₂H₂₂N₄O₃

Molecular Weight 390.44 g/mol

Appearance White to off-white solid powder

LogP 2.4

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 5

Preclinical Pharmacokinetics
While specific preclinical pharmacokinetic data for (R)-Irsenontrine is not extensively

published, general information from studies on PDE9 inhibitors and related compounds in

rodents can provide guidance. Oral administration in rats has been shown to elevate cGMP

levels in the hippocampus and cerebrospinal fluid (CSF).[2] The half-life in humans is reported

to be approximately 30 hours.
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Paramet
er

Species Route
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax
(h)

Oral
Bioavail
ability
(%)

Referen
ce

(R)-

Irsenontri

ne

Rat Oral 10
Data not

available

Data not

available

Data not

available
[2]

Compou

nd

CLBQ14

Rat Oral 20 250 ± 50 2 39.4 [3]

Compou

nd

CLBQ14

Rat IV 2 - - - [3]

MRTX11

33
Rat Oral 25

129.90 ±

25.23
0.75 2.92 [4]

MRTX11

33
Rat IV 5 - - - [4]

Note: The data for CLBQ14 and MRTX1133, structurally different compounds, are provided for

general reference and may not be predictive of (R)-Irsenontrine's pharmacokinetics.

Experimental Protocols
Enantioselective Synthesis of (R)-Irsenontrine
(Conceptual)
While a specific, detailed enantioselective synthesis for (R)-Irsenontrine is not publicly

available, a general approach can be conceptualized based on the synthesis of similar chiral

pyrazoloquinoline derivatives. One potential strategy involves the use of a chiral auxiliary or a

chiral catalyst to introduce the stereocenter at the oxolane ring.
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Caption: Conceptual Enantioselective Synthesis Workflow.

Formulation Protocols for In Vivo Administration
The choice of formulation is critical for achieving desired exposure and minimizing vehicle-

related effects in in vivo experiments. Below are protocols for preparing (R)-Irsenontrine for

oral, intravenous, and intraperitoneal administration.

Oral Administration (Suspension)

This formulation is suitable for daily oral gavage in rodents.

Vehicle: 0.5% (w/v) Methylcellulose in deionized water.

Procedure:
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Weigh the required amount of (R)-Irsenontrine.

Prepare the 0.5% methylcellulose solution by gradually adding methylcellulose to water

while stirring.

Add the (R)-Irsenontrine powder to the methylcellulose solution.

Homogenize the suspension using a sonicator or a high-speed homogenizer until a

uniform suspension is achieved.

Store the suspension at 4°C and use within one week. Shake well before each

administration.

Intravenous Administration (Solution)

This formulation is designed for bolus intravenous injection. Solubility testing is crucial.

Vehicle: 10% DMSO, 40% PEG300, 50% Saline.

Procedure:

Dissolve (R)-Irsenontrine in DMSO.

Add PEG300 and mix thoroughly.

Add saline dropwise while vortexing to avoid precipitation.

The final solution should be clear. If precipitation occurs, the formulation may need to be

adjusted.

Filter the final solution through a 0.22 µm sterile filter before injection.

Intraperitoneal Administration (Suspension)

This formulation can be used for intraperitoneal injections.

Vehicle: 5% DMSO, 5% Tween 80, 90% Saline.

Procedure:
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Dissolve (R)-Irsenontrine in DMSO.

Add Tween 80 and mix well.

Add saline gradually while vortexing to form a fine suspension.

The suspension should be administered immediately after preparation.
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Caption: In Vivo Formulation Preparation Workflows.

Preclinical Safety and Toxicology Considerations
Preclinical safety and toxicology studies are essential to de-risk a compound for in vivo

experiments and future clinical development. While specific toxicology data for (R)-
Irsenontrine is not publicly available, general considerations for PDE9 inhibitors include:
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Cardiovascular Effects: As cGMP is involved in cardiovascular function, potential effects on

heart rate and blood pressure should be monitored.

Central Nervous System Effects: Given the target's location, behavioral changes and other

CNS-related side effects should be assessed.

General Toxicity: Standard toxicology studies in two species (one rodent, one non-rodent)

are typically required for regulatory submissions. These studies evaluate effects on major

organs and establish a no-observed-adverse-effect level (NOAEL).

Researchers should conduct preliminary dose-range finding studies to determine the maximum

tolerated dose (MTD) in their chosen animal model before initiating efficacy studies. Careful

observation for any clinical signs of toxicity is crucial throughout the experimental period.

Animal Models for In Vivo Efficacy Studies
The choice of animal model is critical for evaluating the therapeutic potential of (R)-
Irsenontrine. Given its proposed mechanism of action, models of cognitive impairment and

neurodegeneration are most relevant.

Scopolamine-Induced Amnesia Model: This is a common model for screening compounds for

their effects on learning and memory. Scopolamine, a muscarinic receptor antagonist,

induces transient cognitive deficits.

Transgenic Models of Alzheimer's Disease: Various transgenic mouse and rat models that

overexpress amyloid precursor protein (APP) and/or presenilin-1 (PS1) develop age-

dependent amyloid plaques and cognitive deficits, providing a more disease-relevant

context.

Models of Dementia with Lewy Bodies: Models involving the overexpression of alpha-

synuclein can be used to study the specific indication for which (R)-Irsenontrine is being

clinically investigated.

Aged Animals: Non-transgenic aged rodents naturally exhibit cognitive decline and can be a

useful model to assess the effects of (R)-Irsenontrine on age-associated memory

impairment.
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The selection of the appropriate model will depend on the specific research question and the

desired translational relevance.

In conclusion, the successful in vivo evaluation of (R)-Irsenontrine requires careful

consideration of its mechanism of action, appropriate formulation, and selection of relevant

animal models. The protocols and information provided herein are intended to serve as a

comprehensive guide for researchers in this endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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